(R)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl
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Overview
Description
®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethylamine group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Trifluoroethylation: The brominated pyridine is then subjected to a trifluoroethylation reaction, where a trifluoroethylamine group is introduced at the 1-position.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve refluxing in polar solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine oxides and other oxidized derivatives.
Reduction: Products include reduced amines and other hydrogenated compounds.
Scientific Research Applications
®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety allows for binding to active sites, while the trifluoroethylamine group enhances its pharmacokinetic properties. This compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
2-Bromopyridine: A simpler analog used in various organic syntheses.
Trifluoroethylamine: A related compound with different substitution patterns.
Uniqueness
®-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its specific combination of bromopyridine and trifluoroethylamine groups, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in pharmaceutical research and development.
Biological Activity
(R)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, pharmacological implications, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C7H7BrClF3N2
- Molecular Weight : 291.49 g/mol
- Functional Groups : The presence of a bromopyridine moiety enhances its lipophilicity, while the trifluoroethylamine group contributes to metabolic stability and increased binding affinity towards biological targets.
Biological Activity Overview
The biological activity of (R)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. The trifluoroethylamine group is known to enhance binding affinity and selectivity, influencing various biochemical pathways. Preliminary studies indicate that modifications to this group can significantly affect the compound's biological outcomes.
The compound's mechanism of action involves:
- Binding Affinity : Interaction studies suggest a strong binding affinity for certain proteins or enzymes, which is crucial for understanding its pharmacological effects.
- Selectivity : The unique structure allows for selective interactions with molecular targets, potentially leading to therapeutic applications in treating various diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of (R)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride. Below are notable findings:
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on modifications in the functional groups. The following table summarizes some related compounds:
Properties
Molecular Formula |
C7H7BrClF3N2 |
---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
(1R)-1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-3-4(1-2-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
ZHRVWGHPEQZCSW-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CN=C(C=C1[C@H](C(F)(F)F)N)Br.Cl |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)N)Br.Cl |
Origin of Product |
United States |
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